molecular formula C12H13ClN2O5 B2416872 2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid CAS No. 1192509-55-9

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid

Cat. No. B2416872
CAS RN: 1192509-55-9
M. Wt: 300.7
InChI Key: CEQVXXHZHGDBSZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid, also known as CNFPP, is a synthetic compound that has been widely used in scientific research. CNFPP belongs to the family of formamido-based compounds, which have been shown to have potential applications in the fields of medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chloramphenicol : The compound has been used in the synthesis of chloramphenicol, a broad-spectrum antibiotic. A study describes the synthesis involving formamido derivative protection and regioselective acylative cleavage, leading to chloramphenicol production (Hazra, Pore, & Maybhate, 1997).

  • Reduction of Nitroarenes : It's been involved in the reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst, indicating its utility in chemical synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

  • Mechanism-based Enzyme Inactivation : A compound similar in structure, 2-Amino-4-chloro-5-(-nitrophenylsulfinyl)pentanoic acid, has been synthesized and used for mechanism-based inactivation of pyridoxal phosphate-dependent enzymes (Johnston, Raines, Walsh, & Firestone, 1980).

  • Base-Promoted Reactions : The compound's derivatives have been studied for base-promoted E2 and E1 reactions, revealing insights into chemical reaction mechanisms (Zeng & Thibblin, 2002).

Applications in Biochemistry and Pharmacology

properties

IUPAC Name

2-[(4-chloro-2-nitrobenzoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5/c1-2-3-9(12(17)18)14-11(16)8-5-4-7(13)6-10(8)15(19)20/h4-6,9H,2-3H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQVXXHZHGDBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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